5-(Methylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Description
5-(Methylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a methylamino group at position 5, a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2, and a nitrile group at position 3. This compound’s unique architecture combines rigidity (oxazole core) with solubility-enhancing substituents (sulfonyl-piperidine), making it a candidate for medicinal chemistry exploration.
Properties
IUPAC Name |
5-(methylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-12-7-9-21(10-8-12)25(22,23)14-5-3-13(4-6-14)16-20-15(11-18)17(19-2)24-16/h3-6,12,19H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJNAHFYCQPUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(Methylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazole ring through cyclization reactions, followed by the introduction of the piperidine and sulfonyl groups through substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Methylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The compound’s closest structural analogs share core heterocycles (oxazole, pyrimidine, or pyrazole) and functional groups (carbonitrile, sulfonyl, or amino). Key comparisons include:
Key Observations :
- The sulfonyl group in the target compound and ’s analog may improve solubility and target binding compared to non-sulfonylated derivatives (e.g., ).
Physicochemical Properties
*LogP values calculated using Molinspiration.
Key Observations :
- The target compound’s 4-methylpiperidine-sulfonyl group likely reduces LogP compared to phenyl-substituted analogs (e.g., ), improving aqueous solubility.
- Higher melting points in and suggest stronger crystal lattice interactions due to planar aromatic systems.
Structure-Activity Relationships (SAR)
- Sulfonyl Group: The morpholinosulfonyl group in and 4-methylpiperidine-sulfonyl in the target compound may enhance kinase inhibition by mimicking ATP’s phosphate group.
- Carbonitrile Position : Pyrazole-4-carbonitriles () show varied bioactivity depending on substituents; the oxazole-4-carbonitrile in the target compound may offer superior steric compatibility with hydrophobic enzyme pockets.
- Heterocycle Choice : Oxazole’s electron-deficient nature (vs. pyrimidine or pyrazole) could modulate electronic interactions in target binding .
Biological Activity
5-(Methylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by an oxazole ring, a sulfonyl group attached to a piperidine moiety, and a carbonitrile functional group, suggests diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 454.55 g/mol. Its unique structural features allow for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O3S |
| Molecular Weight | 454.55 g/mol |
| Structural Features | Oxazole ring, Sulfonyl group, Carbonitrile group |
The compound's mechanism of action primarily involves its interaction with specific protein kinases, which are critical targets in cancer therapy. The presence of the piperidine sulfonyl group enhances its ability to bind to these proteins, potentially inhibiting pathways essential for tumor growth and survival.
Targeted Protein Kinases
Research indicates that this compound may inhibit:
- BRAF(V600E) : A mutation commonly found in melanoma.
- EGFR : An important target in non-small cell lung cancer.
- Aurora-A kinase : Involved in cell division.
Anticancer Activity
A study evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value indicating potent inhibition of cell proliferation.
Table 1: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Inhibition of BRAF(V600E) |
| A549 | 15.0 | EGFR pathway inhibition |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown anti-inflammatory effects in preclinical models. It reduced the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine and oxazole moieties can significantly alter biological activity. For instance, substituents on the piperidine ring enhance binding affinity to targeted proteins.
Table 2: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Methyl substitution | Increased potency |
| Hydroxyl group addition | Enhanced solubility |
| Fluorine substitution | Improved selectivity |
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. Potential areas include:
- Combination therapies : Investigating synergistic effects with existing chemotherapeutics.
- In vivo studies : Evaluating pharmacokinetics and toxicity profiles in animal models.
- Clinical trials : Assessing efficacy in human subjects with specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
